4-Aminopicolinic acid hydrochloride
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Overview
Description
4-Aminopicolinic acid hydrochloride is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopicolinic acid hydrochloride typically involves the nitration of picolinic acid followed by reduction. The nitration step introduces a nitro group at the 4-position, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The process involves the controlled addition of reagents and catalysts, maintaining optimal temperature and pressure conditions to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Aminopicolinic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-aminopicolinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: Contains a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness: 4-Aminopicolinic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Biological Activity
4-Aminopicolinic acid hydrochloride (4-AP) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological mechanisms, therapeutic applications, and relevant research findings associated with 4-AP.
- Molecular Formula : C₆H₈ClN₂O₂
- Molar Mass : 138.12 g/mol
- Physical State : Colorless crystalline powder
- Solubility : Soluble in water, alcohol, and esters
- Melting Point : Approximately 188-190 °C
4-Aminopicolinic acid functions primarily through its role as a ligand in various biochemical pathways. It has been shown to interact with metal ions, particularly zinc, which is crucial for numerous enzymatic reactions and cellular functions. The compound also exhibits immunomodulatory properties, enhancing the immune response through the activation of macrophages and influencing cytokine production.
Key Mechanisms:
- Zinc Transport : 4-AP is involved in the transport of zinc ions, which play a critical role in immune function and cellular metabolism .
- Cytokine Modulation : It influences the production of key cytokines such as interferon-gamma (IFN-γ), which is essential for macrophage activation and inflammatory responses .
- Antiviral Activity : Research indicates that 4-AP may exhibit antiviral properties, potentially aiding in the treatment of viral infections by modulating immune responses .
Immunomodulation
Studies have demonstrated that 4-Aminopicolinic acid enhances macrophage activity, leading to increased production of reactive nitrogen intermediates. This effect is significant in inflammatory conditions where macrophages play a pivotal role in pathogen clearance .
Antiviral Properties
In vitro studies have shown that 4-AP can inhibit viral replication and enhance the efficacy of antiviral therapies when used in conjunction with other cytokines like IFN-γ . This dual action may provide a therapeutic avenue for conditions such as herpes and other viral infections.
Case Studies
- Macrophage Activation : A study highlighted that 4-AP significantly increases nitric oxide production in macrophages when combined with IFN-γ, indicating its role as a potent immunomodulator .
- Zinc Deficiency Disorders : In cases of acrodermatitis enteropathica, children exhibited lower plasma levels of picolinic acid derivatives, suggesting a link between zinc metabolism and tryptophan catabolism pathways affected by 4-AP .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-aminopyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHHMYNWTYPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693932 |
Source
|
Record name | 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-29-0 |
Source
|
Record name | 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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